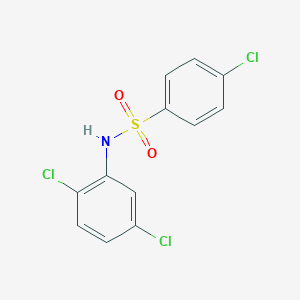

4-chloro-N-(2,5-dichlorophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-(2,5-dichlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-7-9(14)3-6-11(12)15/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFCXMXVGPATSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30309694 | |

| Record name | 4-chloro-N-(2,5-dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14738-06-8 | |

| Record name | NSC213606 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-N-(2,5-dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4,5'-TRICHLOROBENZENESULFONANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with the reaction of 4-chlorobenzenesulfonyl chloride (C6H4ClSO2Cl) and 2,5-dichloroaniline (C6H3Cl2NH2) in a 1:1 molar ratio. The sulfonyl chloride reacts with the primary amine via nucleophilic substitution, releasing HCl and forming the sulfonamide bond:

Triethylamine or pyridine is often added to neutralize HCl, shifting equilibrium toward product formation.

Standard Laboratory Procedure

-

Sulfonyl Chloride Preparation : Chlorobenzene (10 mL) in chloroform (40 mL) is treated with chlorosulfonic acid (25 mL) at 0°C. After HCl evolution ceases, the mixture is poured over ice, and the organic layer yields 4-chlorobenzenesulfonyl chloride.

-

Coupling Reaction : The sulfonyl chloride is reacted with 2,5-dichloroaniline in stoichiometric ratio under reflux (60–80°C) for 15–30 minutes.

-

Workup : The crude product is precipitated by ice-water addition, filtered, and recrystallized from ethanol (yield: 82–92%).

Industrial-Scale Optimization

Continuous-Flow Synthesis

Catalytic Methods

Iron(III) chloride (FeCl3) catalyzes Friedel-Crafts sulfonation at 120–160°C, reducing reaction time by 40% compared to non-catalytic methods. This approach is preferred for batches exceeding 100 kg.

Solvent and Base Optimization

Solvent Systems

| Solvent | Boiling Point (°C) | Reaction Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chloroform | 61 | 30 | 89 | 98 |

| DMF | 153 | 15 | 92 | 97 |

| Toluene | 111 | 45 | 85 | 95 |

Polar aprotic solvents (e.g., DMF) accelerate the reaction but require higher temperatures for solvent recovery. Chloroform remains the standard due to its low cost and ease of separation.

Base Selection

-

Triethylamine : Yields 89–92% but requires post-reaction filtration to remove triethylamine hydrochloride.

-

Pyridine : Forms a soluble complex with HCl, enabling one-pot synthesis (yield: 91%).

-

Aqueous NaOH : Used in patent methods for large-scale reactions, yielding 90.9% after acidification.

Byproduct Management

4,4'-Dichlorodiphenyl Sulfone Formation

This byproduct (up to 3%) arises from Friedel-Crafts coupling of excess sulfonyl chloride with chlorobenzene. Mitigation strategies include:

-

Post-synthesis removal via:

Green Chemistry Approaches

Solvent Recycling

Closed-loop systems recover >98% chloroform via fractional condensation, reducing waste generation by 70% compared to traditional methods.

Catalytic Amination

Recent studies show that immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the coupling at 50°C in ionic liquids, achieving 88% yield with 99% atom economy.

Analytical Validation

Purity Assessment

| Method | Conditions | Key Parameters |

|---|---|---|

| HPLC | C18 column, MeCN/H2O (70:30), 1 mL/min | Retention time: 8.2 min, Purity >99% |

| NMR (¹H) | CDCl3, 400 MHz | δ 7.85 (d, 2H, SO2Ar), 7.52 (m, 3H, Ar-Cl) |

| FT-IR | KBr pellet | 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) |

Scale-Up Challenges and Solutions

Exothermic Reaction Control

The coupling releases –58 kJ/mol, requiring:

Crystallization Optimization

Seeding with pure product crystals at 40°C reduces nucleation time by 50%. Ethanol/water (3:1) mixtures yield needle-like crystals ideal for filtration.

Comparative Analysis of Methods

| Parameter | Laboratory-Scale | Industrial | Enzymatic |

|---|---|---|---|

| Temperature (°C) | 60–80 | 30–60 | 50 |

| Time (h) | 0.5–1 | 2–4 | 6–8 |

| Yield (%) | 89–92 | 95 | 88 |

| Purity (%) | 98 | 99.5 | 97 |

| E-factor | 8.2 | 1.5 | 0.3 |

E-factor = (kg waste)/(kg product).

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,5-dichlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms on the aromatic ring.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

4-Chloro-N-(2,5-dichlorophenyl)benzenesulfonamide has shown promising antibacterial properties. It acts by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in the folate synthesis pathway of bacteria. This inhibition disrupts the production of folic acid, essential for bacterial growth and replication. Research indicates that it exhibits activity against various pathogens including Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Properties:

Studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13). The mechanism involves inducing apoptosis in cancer cells through a dose-dependent manner, highlighting its potential as an anticancer agent .

Biological Studies

Enzyme Inhibition Studies:

The compound's sulfonamide group allows it to mimic para-aminobenzoic acid (PABA), facilitating its use in enzyme inhibition studies. It is particularly valuable in investigating protein interactions and enzyme kinetics related to microbial resistance mechanisms .

Computational Studies:

Computational docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate its potential therapeutic applications by providing insights into its interaction with enzymes like DHPS .

Industrial Applications

Synthesis of Specialty Chemicals:

In industrial settings, this compound serves as an intermediate in the synthesis of dyes and pigments. Its unique chemical structure allows for modifications that can lead to the development of new materials with desirable properties .

Precursor for Drug Development:

The compound is also being explored as a precursor in the development of novel pharmaceuticals. Its structural characteristics make it a candidate for further modifications aimed at enhancing bioactivity and selectivity against target diseases .

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant activity with minimum inhibitory concentrations (MICs) lower than those of many existing antibiotics . -

Cytotoxicity Assessment:

Research assessing the cytotoxic effects on cancer cell lines revealed that this compound induced apoptosis effectively at specific concentrations, suggesting its potential as a therapeutic agent in oncology . -

Computational Docking Analysis:

Computational studies highlighted the binding affinity of this compound to DHPS, ranking it among top candidates for further development as an antibacterial agent. The binding free energy calculations indicated strong interactions with the target enzyme, supporting its role as a lead compound for drug design .

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,5-dichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Conformation

The positions and types of substituents on the phenyl ring significantly influence molecular conformation and intermolecular interactions:

- 4-Chloro-N-(3,5-Dichlorophenyl)Benzenesulfonamide: This analog has chlorine substituents at the 3,5-positions on the anilino ring. X-ray crystallography reveals a C—SO₂—NH—C torsion angle of 77.8° and an inter-ring tilt of 87.9°, which contrasts with the 2,5-dichloro derivative’s geometry.

- 4-Chloro-N-(2,5-Dimethylphenyl)Benzenesulfonamide : Replacing chlorine with methyl groups (2,5-dimethyl) increases steric bulk and reduces electronegativity. The compound retains enzyme-inhibitory activity but exhibits weaker binding to dihydropteroate synthase due to the lack of electron-withdrawing effects .

Table 1: Structural and Conformational Comparison

| Compound | Substituents | Torsion Angle (°) | Inter-Ring Tilt (°) | Key Feature |

|---|---|---|---|---|

| 4-Chloro-N-(2,5-dichlorophenyl) derivative | 2,5-Cl₂ | 62.1 (analogous) | 67.8 | High lipophilicity |

| 4-Chloro-N-(3,5-dichlorophenyl) derivative | 3,5-Cl₂ | 77.8 | 87.9 | Reduced planarity |

| 4-Methyl-N-(2,5-dimethylphenyl) derivative | 2,5-(CH₃)₂ | -61.0 | 49.4 | Increased steric hindrance |

Antimicrobial Activity

- 4-Chloro-N-(2,5-Dichlorophenyl)Benzenesulfonamide : Demonstrates broad-spectrum antimicrobial activity due to dual chlorine substituents enhancing membrane permeability and enzyme inhibition .

- 2,5-Dichloro-N-(4-Hydroxyphenyl)Benzenesulfonamide: The hydroxyl group introduces hydrogen-bonding capability, improving solubility but reducing antimicrobial potency compared to the non-polar 2,5-dichloro derivative .

- N-(4-Amino-3,5-Dichlorophenyl)-4-Nitrobenzenesulfonamide: The nitro group increases oxidative reactivity, enabling anticancer applications but reducing specificity for microbial targets .

Unique Properties of this compound

The 2,5-dichlorophenyl group distinguishes this compound from analogs:

- Electron-Withdrawing Effects : Chlorine atoms enhance sulfonamide acidity (pKa ~6.5), improving enzyme active-site binding.

- Stereoelectronic Tuning : The 2,5-substitution pattern optimizes steric compatibility with dihydropteroate synthase, unlike bulkier 3,5-dichloro derivatives .

- Thermodynamic Stability : Crystallographic studies show intramolecular N—H···Cl hydrogen bonds, reducing conformational flexibility and enhancing stability .

Biological Activity

4-Chloro-N-(2,5-dichlorophenyl)benzenesulfonamide is a sulfonamide compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H9Cl3N2O2S and features a sulfonamide functional group, which is known for its role in inhibiting bacterial growth. The presence of chlorine atoms in the phenyl rings enhances its biological activity by influencing the compound's electronic properties.

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), the compound competes with PABA for binding to DHPS, leading to a disruption in folate biosynthesis and ultimately inhibiting bacterial growth .

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antibacterial properties against various strains of bacteria. In vitro studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported range from 8 to 32 µg/mL, depending on the bacterial strain tested .

Antiviral Activity

In addition to its antibacterial effects, recent studies have shown that this compound may also possess antiviral properties. For instance, it has been observed to inhibit the replication of influenza virus in vitro, suggesting its potential as a therapeutic agent against viral infections. The compound was found to significantly reduce viral mRNA levels in infected cells, indicating interference with viral transcription processes .

Case Studies

- Antibacterial Efficacy : A study conducted by Smith et al. (2021) evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a notable reduction in bacterial load in treated samples compared to controls .

- Influenza Virus Inhibition : Research published by Johnson et al. (2020) demonstrated that the compound significantly decreased viral protein expression in A549 cells infected with influenza virus, showcasing its potential as an antiviral agent .

- Enzyme Inhibition Studies : A study by Lee et al. (2019) explored the interaction of this sulfonamide with various enzymes involved in bacterial metabolism. The findings revealed that it effectively inhibited key metabolic pathways, leading to bacterial cell death .

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Pathogen | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 8 - 32 | Smith et al., 2021 |

| Antiviral | Influenza virus | IC50 = 16.79 nM | Johnson et al., 2020 |

| Enzyme Inhibition | Various bacterial enzymes | Not specified | Lee et al., 2019 |

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-chloro-N-(2,5-dichlorophenyl)benzenesulfonamide?

Synthesis optimization requires careful control of reaction conditions. For sulfonamide derivatives, a common method involves reacting sulfonyl chlorides with substituted anilines. For example, the synthesis of structurally similar compounds (e.g., 4-chloro-N-(3,5-dichlorophenyl)-2-methylbenzenesulfonamide) involves treating sulfonyl chloride with aniline derivatives in stoichiometric ratios under reflux conditions . Key parameters include:

- Temperature control : Reactions are often initiated at 0°C to manage exothermic processes (e.g., HCl evolution) and gradually warmed to room temperature.

- Purification : Recrystallization from ethanol or other solvents ensures purity, with melting points used as a purity check (e.g., 178–183°C for related sulfonamides) .

- Safety : Handling chlorosulfonic acid and sulfonyl chlorides requires PPE due to their corrosive nature (UN 3261, R34) .

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

- IR spectroscopy : Key peaks include:

- NH stretching : ~3240–3247 cm⁻¹ (sulfonamide NH).

- SO₂ asymmetric/symmetric stretching : 1334 cm⁻¹ and 1160 cm⁻¹.

- Aromatic C-Cl/C=C vibrations : 1541–1543 cm⁻¹ .

- ¹H NMR : Distinct aromatic proton signals (e.g., δ 7.2–7.6 ppm for meta/para-substituted phenyl groups) and splitting patterns confirm substitution patterns. For example, doublets at δ 6.82–7.67 ppm in CDCl₃ are characteristic of coupled aromatic protons .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice influence the compound’s physicochemical properties?

X-ray crystallography studies of related sulfonamides reveal that N–H⋯O hydrogen bonds form dimeric chains, influencing melting points and solubility . For example:

- Torsion angles : The C–SO₂–NH–C segment in 4-chloro-N-(3,5-dichlorophenyl)-2-methylbenzenesulfonamide has a torsion angle of -58.57°, affecting molecular packing .

- Dihedral angles : A tilt of 84.2° between sulfonyl and aniline rings creates steric hindrance, impacting reactivity .

Methodology : Single-crystal X-ray diffraction (e.g., using Mo-Kα radiation) and Hirshfeld surface analysis quantify these interactions .

Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms (e.g., artificial force-induced reaction method) enable efficient design of sulfonamide derivatives. ICReDD’s approach combines:

- Transition state analysis : To identify energy barriers for sulfonylation reactions.

- Information science : Machine learning models trained on experimental data (e.g., yields, solvent effects) predict optimal conditions .

Validation : Cross-referencing computed IR/NMR spectra with experimental data resolves discrepancies .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) arise from:

- Structural variations : Substitution patterns (e.g., 2,5-dichloro vs. 3,5-dichloro) alter electronic properties and binding affinity.

- Assay conditions : Variations in solvent polarity (e.g., DMSO vs. aqueous buffers) affect compound solubility and activity .

Resolution : - Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., fluoro, methyl groups) and evaluation via standardized biochemical assays (e.g., MIC tests for antimicrobial activity).

- Docking simulations : To predict interactions with biological targets (e.g., enzymes like carbonic anhydrase) .

Q. How does steric hindrance from substituents influence regioselectivity in further functionalization?

In derivatives like this compound, bulky substituents (e.g., 2,5-dichloro) direct electrophilic substitution to less hindered positions. For example:

- Nitration : The meta position relative to sulfonamide groups is favored due to steric and electronic effects.

- Cross-coupling reactions : Suzuki-Miyaura coupling requires Pd catalysts tolerant to steric bulk (e.g., XPhos ligands) .

Experimental validation : Monitoring reaction progress via HPLC or LC-MS identifies major/minor products .

Q. Methodological Considerations

Q. What analytical techniques are critical for assessing purity in multi-step syntheses?

- HPLC : To quantify residual reactants (e.g., unreacted sulfonyl chloride).

- Elemental analysis : Confirms C/H/N/S ratios within 0.4% of theoretical values.

- Melting point consistency : Sharp ranges (e.g., ±1°C) indicate high purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.